The core structure of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine incorporates a pyrrolo[2,3-b]pyridine ring system, which is present in various bioactive molecules. This scaffold has been explored in the development of drugs targeting different diseases, including:
Some pyrrolo[2,3-b]pyridine derivatives exhibit inhibitory activity against kinases, enzymes involved in regulating cell growth and proliferation. PubChem: ) Further research on 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine could investigate its potential as a kinase inhibitor for therapeutic purposes.
Pyrrolo[2,3-b]pyridine derivatives have also been identified as having anticancer properties. NCBI article: The presence of the bromine atom and methyl group in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine might influence its anti-tumor activity, which would be a valuable area for investigation.
Heterocyclic compounds containing nitrogen atoms, like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, have shown promise in material science applications. Some potential areas include:
Nitrogen-containing heterocycles can be employed in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ScienceDirect article Research could explore if 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine possesses properties suitable for organic electronics applications.
The lone pair electrons on the nitrogen atoms in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine could enable it to act as a ligand, forming complexes with metal ions. Royal Society of Chemistry These metal complexes could have interesting properties for applications in catalysis or material design.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is C8H7BrN2, and it has a molecular weight of approximately 197.06 g/mol. This compound is recognized for its unique structural features that contribute to its chemical reactivity and biological activity.
There is no current information available on the specific mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
As information on 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is limited, specific safety data is unavailable. However, due to the presence of bromine, it is recommended to handle the compound with caution, assuming potential irritation and following standard laboratory safety protocols for handling unknown chemicals [].
These reactions are vital for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The biological activity of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has been studied primarily in the context of cancer research. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. In vitro studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis through its action on several signaling pathways, including RAS–MEK–ERK and PI3K–Akt pathways . Additionally, it may influence cellular metabolism and gene expression through interactions with various enzymes and proteins.
The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. A common method employs N-bromosuccinimide as the brominating agent in dichloromethane under reflux conditions. Alternative synthetic routes may include Fischer indole cyclization methods that allow for the introduction of various substituents at different positions on the pyrrolo[2,3-b]pyridine framework .
This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new anticancer agents. Its ability to modulate key signaling pathways makes it a candidate for further research in targeted cancer therapies. Additionally, derivatives of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine may have applications in other therapeutic areas due to their diverse biological activities .
Interaction studies have demonstrated that 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can bind to various biomolecules, influencing their activity. The compound's interaction with FGFRs is particularly significant, as it leads to downstream effects on cellular signaling pathways that are critical in cancer progression. These studies suggest that understanding the molecular mechanisms of interaction could pave the way for developing more effective therapeutics targeting specific cancer types .
Several compounds share structural similarities with 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 0.90 | Different substitution pattern affecting reactivity |
| 5-Bromo-1H-pyrazolo[4,3-b]pyridine | 0.75 | Different core structure; potential for varied activity |
| 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | 0.71 | Variation in alkyl substituent impacting solubility |
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 0.89 | Carboxylate group may enhance biological activity |
The uniqueness of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern and the presence of both bromine and methyl groups, which significantly influence its chemical reactivity and biological profile compared to these similar compounds .